molecular formula C12H12BrClN2O B1530992 3-(4-Bromophenyl)-5-(1-chloro-2-methylpropan-2-YL)-1,2,4-oxadiazole CAS No. 1033201-95-4

3-(4-Bromophenyl)-5-(1-chloro-2-methylpropan-2-YL)-1,2,4-oxadiazole

Cat. No.: B1530992
CAS No.: 1033201-95-4
M. Wt: 315.59 g/mol
InChI Key: WSCTXQWNHOJUMP-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-5-(1-chloro-2-methylpropan-2-YL)-1,2,4-oxadiazole, also known as BMCPO, is an organic compound that has been studied for its potential use in scientific research applications. BMCPO is a heterocyclic compound containing an oxadiazole ring, a bromophenyl group, and a chloro-methylpropan-2-yl group. It is a white, crystalline solid that is soluble in organic solvents. BMCPO has been studied for its potential use in a variety of scientific research applications, including drug development, biochemistry, and pharmacology.

Scientific Research Applications

Anticancer Potential

Research has identified derivatives of 1,2,4-oxadiazole, such as 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, showing promising activity as apoptosis inducers and potential anticancer agents. These compounds displayed significant activity against breast and colorectal cancer cell lines, with specific derivatives inducing cell cycle arrest and apoptosis in T47D cells. A photoaffinity agent identified TIP47, an IGF II receptor binding protein, as the molecular target, suggesting a pathway for anticancer activity (Zhang et al., 2005).

Luminescent Properties for Display Technologies

A series of 1,3,4-oxadiazole derivatives were synthesized and investigated for their mesomorphic behavior and photoluminescent properties. These compounds exhibited wide mesomorphic temperature ranges and strong blue fluorescence emissions with good photoluminescence quantum yields, making them suitable for applications in display technologies and as materials for organic light-emitting diodes (Han et al., 2010).

Insecticidal Activity

New anthranilic diamides analogs containing 1,3,4-oxadiazole rings have shown good insecticidal activities against the diamondback moth. Certain compounds within this series exhibited high levels of activity, highlighting the potential of 1,3,4-oxadiazole derivatives in developing new insecticides. The study also explored the relationship between structure and insecticidal activity, providing insights for future design (Qi et al., 2014).

Antimicrobial Properties

The synthesis of novel 3-(4-Bromobenzyl)-5-(Thiophen-2-yl)-4H-1,2,4-Triazol derivatives, derived from 1,3,4-oxadiazole, was reported. These compounds were screened for antimicrobial activity against various strains of bacteria and fungi, demonstrating their potential in developing new antimicrobial agents (Kaneria et al., 2016).

Fluoride Chemosensors

Research into 1,3,4-oxadiazole derivatives has led to the development of selective and colorimetric fluoride chemosensors. These sensors demonstrated significant color changes upon the addition of fluoride ions, indicating their utility in environmental monitoring and the development of diagnostic tools (Ma et al., 2013).

Nonlinear Optical Properties

A study on 1,3,4-oxadiazole derivatives containing 2-fluoro-4-methoxy phenyl groups revealed their potential as optical limiters, indicating applications in optoelectronics. The compounds were tested for their nonlinear optical properties, highlighting the versatility of 1,2,4-oxadiazoles in material science (Chandrakantha et al., 2011).

Properties

IUPAC Name

3-(4-bromophenyl)-5-(1-chloro-2-methylpropan-2-yl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrClN2O/c1-12(2,7-14)11-15-10(16-17-11)8-3-5-9(13)6-4-8/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSCTXQWNHOJUMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCl)C1=NC(=NO1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20674429
Record name 3-(4-Bromophenyl)-5-(1-chloro-2-methylpropan-2-yl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1033201-95-4
Record name 3-(4-Bromophenyl)-5-(1-chloro-2-methylpropan-2-yl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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